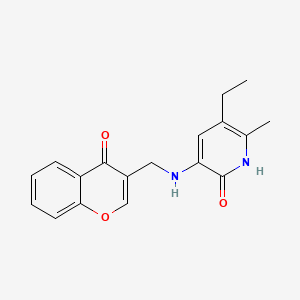
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- is a complex organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzopyran derivatives. The key steps may involve:
Alkylation: Introduction of ethyl and methyl groups to the pyridinone ring.
Amination: Attachment of the amino group to the pyridinone ring.
Coupling Reaction: Linking the benzopyran moiety to the pyridinone core through a carbon-nitrogen bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form.
Reduction: Reduction of functional groups within the molecule.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate for various diseases.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Material Science: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate biological pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyridinone derivatives: Compounds with similar pyridinone core structures.
Benzopyran derivatives: Compounds with similar benzopyran moieties.
Uniqueness
The uniqueness of 2(1H)-Pyridinone, 5-ethyl-6-methyl-3-(((4-oxo-4H-1-benzopyran-3-yl)methyl)amino)- lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
143707-85-1 |
|---|---|
Molecular Formula |
C18H18N2O3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
5-ethyl-6-methyl-3-[(4-oxochromen-3-yl)methylamino]-1H-pyridin-2-one |
InChI |
InChI=1S/C18H18N2O3/c1-3-12-8-15(18(22)20-11(12)2)19-9-13-10-23-16-7-5-4-6-14(16)17(13)21/h4-8,10,19H,3,9H2,1-2H3,(H,20,22) |
InChI Key |
GPOGYELAMQPQPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=COC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


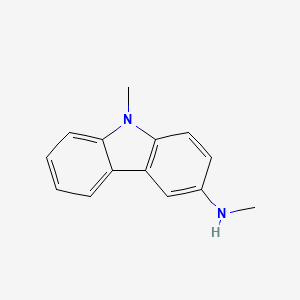

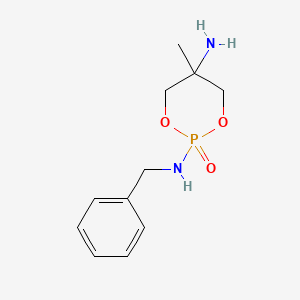

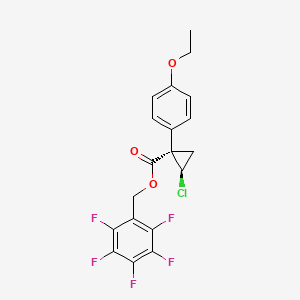



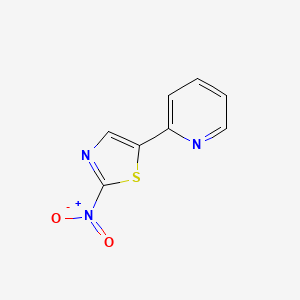
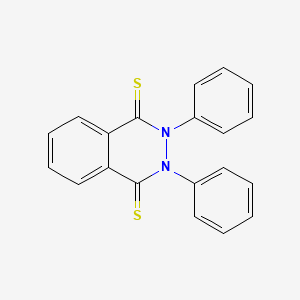
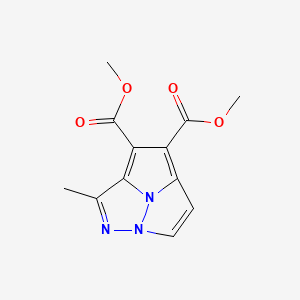
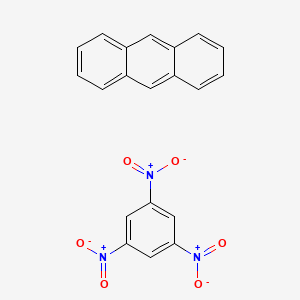
![2-[6-(Carboxymethyl)cyclohex-3-en-1-yl]acetic acid](/img/structure/B12804947.png)

